1-Amino Hydantoin-13C3

Description

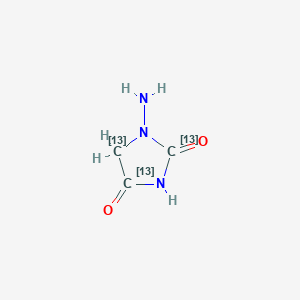

Structure

3D Structure

Properties

IUPAC Name |

1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYKDNGUEZRPGJ-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583573 |

Source

|

| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.069 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957509-31-8 |

Source

|

| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957509-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Quintessential Internal Standard: A Technical Guide to 1-Amino Hydantoin-¹³C₃ for Advanced Analytical Applications

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and food safety, the demand for analytical methods with unimpeachable accuracy and precision is paramount. The quantification of drug metabolites and residues in complex biological matrices necessitates the use of internal standards that can navigate the analytical workflow in lockstep with the target analyte, mitigating variability from sample preparation to detection. It is in this exacting context that isotopically labeled compounds have become indispensable tools. This guide provides an in-depth technical exploration of 1-Amino Hydantoin-¹³C₃, a stable isotope-labeled internal standard crucial for the sensitive and reliable quantification of 1-aminohydantoin (AHD), the primary tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin.

This document is crafted for researchers, analytical scientists, and drug metabolism professionals, offering not just protocols, but a foundational understanding of the synthesis, application, and rationale behind the use of this critical analytical reagent.

Physicochemical Characteristics of 1-Amino Hydantoin-¹³C₃

1-Amino Hydantoin-¹³C₃ is the isotopically labeled analog of 1-aminohydantoin, where three carbon atoms in the hydantoin ring have been replaced with the stable heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher mass. This mass shift is the cornerstone of its utility in mass spectrometry-based quantification.

| Property | Value | Source |

| IUPAC Name | 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione | [1]([Link]) |

| CAS Number | 957509-31-8 | [1]([Link]) |

| Molecular Formula | ¹³C₃H₅N₃O₂ | [2]([Link]) |

| Molecular Weight | 118.07 g/mol | [3]() |

| Exact Mass | 118.04824092 Da | [1]([Link]) |

| Appearance | Typically supplied as a colorless solution | [3]() |

Rationale for ¹³C₃ Labeling: The Scientific Underpinning

The choice of a triply carbon-13 labeled internal standard is a deliberate and strategic one. In mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit identical ionization behavior, yet be clearly distinguishable by its mass-to-charge ratio (m/z).

The key advantages of using a +3 mass unit shift are:

-

Avoidance of Isotopic Crosstalk : Natural carbon contains approximately 1.1% ¹³C. For a molecule like AHD with three carbons, there is a non-zero probability of naturally occurring isotopologues (M+1, M+2, etc.). A +3 mass shift places the internal standard's signal well clear of the natural isotopic envelope of the unlabeled analyte, preventing any overlap or interference that could compromise quantification.

-

Enhanced Specificity : The significant mass difference ensures that there is no ambiguity in distinguishing the analyte from the internal standard, a critical factor for regulatory methods that demand high confidence in analytical results.

-

Chemical and Chromatographic Equivalence : Carbon-13 labeling, unlike deuterium labeling in some instances, has a negligible effect on the physicochemical properties of the molecule. This ensures that 1-Amino Hydantoin-¹³C₃ behaves virtually identically to AHD during extraction, derivatization, and chromatographic separation, making it a more reliable mimic of the analyte's behavior throughout the analytical process.

Synthesis of 1-Amino Hydantoin-¹³C₃: A Proposed Pathway

While the precise proprietary synthesis methods of commercial suppliers are not publicly detailed, a robust and logical synthetic route can be devised based on established hydantoin chemistry. A common method for preparing 1-aminohydantoin involves the condensation of a semicarbazone with an ester of a haloacetic acid.[4]([Link]) To introduce the ¹³C labels into the hydantoin ring, one must start with isotopically labeled precursors.

A plausible and efficient approach would involve the reaction of a ¹³C-labeled semicarbazide with a ¹³C-labeled chloroacetate derivative. For instance, reacting ¹³C-labeled semicarbazide with ethyl chloroacetate-¹³C₂ would yield the desired triply labeled product.

Caption: Proposed synthetic workflow for 1-Amino Hydantoin-¹³C₃.

The Metabolic Context: Nitrofurantoin's Path to 1-Aminohydantoin

Understanding the application of 1-Amino Hydantoin-¹³C₃ necessitates an understanding of the metabolic fate of nitrofurantoin. Nitrofurantoin itself is not the analyte of interest in tissue residue analysis due to its rapid metabolism.[5]([Link]) In vivo, bacterial nitroreductases, and to some extent mammalian enzymes, reduce the nitro group of nitrofurantoin, generating reactive intermediates.[1]([Link] These intermediates can bind to cellular macromolecules, including proteins. The hydantoin ring remains intact and, upon release from these protein adducts (typically through acid hydrolysis during sample preparation), forms the stable metabolite, 1-aminohydantoin (AHD). It is this stable, persistent AHD that serves as the marker residue for nitrofurantoin use.

Caption: Metabolic pathway of Nitrofurantoin to 1-Aminohydantoin.

Application in Quantitative Analysis: A Step-by-Step LC-MS/MS Protocol

The primary application of 1-Amino Hydantoin-¹³C₃ is as an internal standard for the quantification of AHD in food products of animal origin, such as meat, milk, and eggs. The following protocol outlines a typical workflow for this analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of AHD in Tissue

1. Sample Preparation and Hydrolysis:

-

Rationale: To release the protein-bound AHD, acid hydrolysis is necessary. Derivatization with 2-nitrobenzaldehyde (2-NBA) is performed concurrently to form a stable, less polar derivative (NP-AHD) that exhibits better chromatographic and mass spectrometric properties.

-

Procedure:

-

Weigh 1.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of 1-Amino Hydantoin-¹³C₃ solution (e.g., 100 µL of a 100 ng/mL solution).

-

Add 5 mL of 0.1 M HCl.

-

Add 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

-

Vortex for 1 minute and incubate at 37°C overnight (approx. 16 hours).

-

2. Extraction and Clean-up:

-

Rationale: A liquid-liquid extraction is employed to isolate the derivatized analyte and internal standard from the complex sample matrix.

-

Procedure:

-

Cool the samples to room temperature.

-

Adjust the pH to ~7.0 with 1 M NaOH and a phosphate buffer.

-

Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

-

3. Reconstitution and Analysis:

-

Rationale: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase for injection.

-

Procedure:

-

Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

-

Inject into the LC-MS/MS system.

-

4. LC-MS/MS Conditions:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 10% B, ramp to 90% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (illustrative):

-

NP-AHD: Precursor ion (e.g., m/z 249.1) -> Product ion (e.g., m/z 134.1).

-

NP-AHD-¹³C₃: Precursor ion (e.g., m/z 252.1) -> Product ion (e.g., m/z 134.1 or a ¹³C-containing fragment).

-

-

Caption: Typical analytical workflow for AHD quantification.

Conclusion: Ensuring Analytical Integrity

1-Amino Hydantoin-¹³C₃ represents the pinnacle of internal standard design for a critical food safety application. Its chemical properties, the deliberate choice of a triply labeled isotopologue, and its direct relevance to the metabolism of nitrofurantoin make it an indispensable tool for any laboratory tasked with the surveillance of this banned substance. By understanding the principles outlined in this guide—from its synthesis and metabolic origins to its practical application in a validated LC-MS/MS workflow—researchers and analytical professionals can ensure the highest level of data integrity and contribute to the safeguarding of the global food supply.

References

-

PubChem. (n.d.). 1-Amino Hydantoin. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino Hydantoin-13C3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Retrieved from [Link]

-

Acanthus Research. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. Retrieved from [Link]

Sources

- 1. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Amino Hydantoin-13C3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino Hydantoin-13C3 is the isotopically labeled form of 1-aminohydantoin (AHD), a significant metabolite of the antibiotic drug nitrofurantoin.[1][2] Due to concerns over the potential carcinogenic effects of nitrofurantoin and its metabolites, its use in food-producing animals has been banned in many jurisdictions.[3] Consequently, the detection of 1-aminohydantoin residues in animal-derived food products serves as a crucial marker for the illicit use of nitrofurantoin. The stable isotope-labeled this compound is an indispensable tool in modern analytical chemistry, primarily employed as an internal standard for the accurate quantification of 1-aminohydantoin residues in complex biological matrices.[3] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and detailed analytical applications of this compound.

Physicochemical Properties

This compound is a heterocyclic compound with a hydantoin core structure, where the three carbon atoms of the hydantoin ring are replaced with the carbon-13 isotope.[1] This isotopic labeling provides a distinct mass signature, essential for its use in mass spectrometry-based analytical methods, without significantly altering its chemical properties.

Core Chemical Structure and Nomenclature

-

IUPAC Name: 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione[1]

-

CAS Number: 957509-31-8[1]

-

Molecular Formula: ¹³C₃H₅N₃O₂[1]

-

Synonyms: 1-Amino-2,4-imidazolidinedione-¹³C₃, AHD-¹³C₃[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 118.07 g/mol | [4] |

| Exact Mass | 118.04824092 Da | [1] |

| Melting Point | 195-196 °C (unlabeled) | [5] |

| pKa | 7.88 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol. Soluble in water. | [5][6] |

| Physical Appearance | White to off-white solid | [5] |

Synthesis of this compound: A Proposed Pathway

A proposed two-step synthesis is outlined below:

Step 1: Formation of the ¹³C₃-labeled ureido intermediate

The synthesis would commence with hydrazine, which reacts with a ¹³C₂-labeled ethyl bromoacetate to form an ethyl hydrazinoacetate intermediate. This intermediate is then reacted with ¹³C-labeled potassium cyanate to yield the ¹³C₃-labeled ureido derivative.

Step 2: Acid-catalyzed cyclization

The ¹³C₃-labeled ureido intermediate is then subjected to acid-catalyzed intramolecular cyclization to form the 1-Amino Hydantoin-¹³C₃ ring.

Spectral Data for Characterization

Detailed spectral data for 1-Amino Hydantoin-¹³C₃ is not publicly available. However, based on the known spectra of the unlabeled compound and the principles of NMR and mass spectrometry, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of the unlabeled 1-aminohydantoin. The primary difference would be the presence of ¹³C-¹H coupling constants for the protons attached to the ¹³C-labeled carbon atoms, leading to splitting of the signals.

-

¹³C NMR: The ¹³C NMR spectrum will show three intense signals corresponding to the three ¹³C atoms of the hydantoin ring. The chemical shifts will be similar to the unlabeled compound, but the signals will be significantly enhanced due to the isotopic enrichment. A solid-state ¹³C NMR of 1-aminohydantoin hydrochloride shows a chemical shift for the CH₂ group at 55.9 ppm.[8]

Mass Spectrometry (MS)

The key feature of the mass spectrum of 1-Amino Hydantoin-¹³C₃ is the molecular ion peak at an m/z value that is 3 units higher than the unlabeled compound. The exact mass of the ¹³C₃ isotopologue is 118.0482 Da, whereas the unlabeled compound has an exact mass of 115.0382 Da.[1][9] This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Metabolic Fate of the Parent Compound, Nitrofurantoin

1-Amino Hydantoin is the major tissue-bound metabolite of the antibiotic nitrofurantoin. The metabolic pathway involves the reduction of the nitro group of nitrofurantoin, a process primarily carried out by bacterial and mammalian nitroreductases.[10]

The metabolic activation of nitrofurantoin is a key aspect of its antibacterial activity. Inside bacterial cells, flavoproteins (nitrofuran reductases) reduce nitrofurantoin to highly reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other cellular components, leading to cell death.[10] In mammals, similar reductive metabolism occurs, leading to the formation of 1-aminohydantoin, which can then bind to tissue proteins. It is the persistence of these protein-bound adducts that necessitates the use of sensitive analytical methods for their detection.

Application in Analytical Chemistry: A Validated Workflow

The primary application of 1-Amino Hydantoin-¹³C₃ is as an internal standard for the quantitative analysis of 1-aminohydantoin in biological samples, particularly in food safety testing. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.[3]

Rationale for Derivatization

Direct analysis of 1-aminohydantoin can be challenging due to its polarity and potential instability. Therefore, a common and highly effective strategy is to derivatize it prior to analysis. Derivatization with an aromatic aldehyde, such as 2-nitrobenzaldehyde (NBA), serves several critical purposes:

-

Increased Stability: The resulting Schiff base derivative is more stable than the parent compound.

-

Improved Chromatographic Retention: The derivatization adds a nonpolar aromatic group, which enhances retention on reversed-phase HPLC columns.

-

Enhanced Mass Spectrometric Detection: The derivative often exhibits better ionization efficiency and a more characteristic fragmentation pattern in the mass spectrometer.

Validated Experimental Protocol for Tissue Analysis

The following is a detailed, step-by-step methodology for the analysis of 1-aminohydantoin in animal tissue using 1-Amino Hydantoin-¹³C₃ as an internal standard, adapted from validated methods.[3][11]

1. Sample Preparation and Hydrolysis

-

Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of 1-Amino Hydantoin-¹³C₃ internal standard solution.

-

Add 5 mL of 0.2 M HCl.

-

Vortex for 1 minute to ensure thorough mixing.

-

Incubate at 37°C overnight (approximately 16 hours) to hydrolyze the protein-bound metabolites.

2. Derivatization

-

Add 250 µL of 100 mM 2-nitrobenzaldehyde (in DMSO) to the hydrolysate.

-

Vortex and incubate at 37°C for 2 hours.

3. Liquid-Liquid Extraction

-

Cool the sample to room temperature.

-

Adjust the pH to ~7.5 with 1 M NaOH and 0.5 M phosphate buffer.

-

Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

4. Evaporation and Reconstitution

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the derivatized 1-aminohydantoin and the derivatized 1-Amino Hydantoin-¹³C₃ internal standard.

Sources

- 1. This compound | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vliz.be [vliz.be]

- 4. scbt.com [scbt.com]

- 5. 1-AMINOHYDANTOIN | 6301-02-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Aminohydantoin | C3H5N3O2 | CID 72823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of 1-Amino Hydantoin-¹³C₃: A Technical Guide for Advanced Drug Metabolism Studies

Abstract

This technical guide provides an in-depth exploration of 1-Amino Hydantoin-¹³C₃ (CAS No. 957509-31-8), a stable isotope-labeled internal standard crucial for the accurate quantification of 1-aminohydantoin (AHD), the primary metabolite of the antibiotic nitrofurantoin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, analytical characterization, and application in pharmacokinetic and metabolic studies. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an authoritative resource for incorporating this essential tool into rigorous bioanalytical workflows.

Introduction: The Critical Role of Isotope-Labeled Standards in Bioanalysis

In the realm of drug development and metabolism studies, the mantra is "you can only manage what you can measure." The accuracy and precision of bioanalytical methods are paramount for making informed decisions about a drug candidate's safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying xenobiotics and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2]

However, the journey from a biological sample to a reliable concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can all compromise data integrity.[3][4] The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS is an ideal mimic of the analyte, sharing near-identical physicochemical properties and, therefore, experiencing the same variations during the analytical process. By normalizing the analyte's response to that of the co-eluting SIL-IS, a highly accurate and precise measurement can be achieved.[3]

1-Amino Hydantoin-¹³C₃ is the SIL-IS for 1-aminohydantoin (AHD), the principal and tissue-bound metabolite of the widely used urinary tract antibiotic, nitrofurantoin.[5] Given that regulatory bodies often require monitoring of nitrofurantoin residues in food products of animal origin through its metabolite AHD, the availability of a high-quality labeled standard is not just a scientific nicety but a regulatory necessity.[1][6] This guide provides the foundational knowledge and practical protocols to effectively synthesize, characterize, and utilize 1-Amino Hydantoin-¹³C₃.

Synthesis of 1-Amino Hydantoin-¹³C₃: A Proposed Pathway

While the direct synthesis of 1-Amino Hydantoin-¹³C₃ is not extensively detailed in readily available literature, a robust synthetic route can be proposed based on established methods for preparing unlabeled 1-aminohydantoin. A highly effective method involves the condensation of a semicarbazone with a haloacetic acid ester, followed by cyclization and deprotection.[7][8] To incorporate the ¹³C₃ label, the synthesis must commence with commercially available ¹³C-labeled precursors.

The proposed pathway leverages the reaction of a protected semicarbazone with Ethyl Chloroacetate-1,2-¹³C₂, followed by cyclization and subsequent deprotection to yield the target molecule. The third carbon atom is introduced via a ¹³C-labeled cyanate source in the formation of the semicarbazide precursor.

Proposed Synthetic Scheme

Sources

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. agilent.com [agilent.com]

- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 7. openmedscience.com [openmedscience.com]

- 8. researchgate.net [researchgate.net]

1-Amino Hydantoin-13C3 molecular weight

An In-depth Technical Guide to 1-Amino Hydantoin-¹³C₃: Molecular Weight, Synthesis, and Analytical Applications

Introduction

The hydantoin scaffold, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, stands as a privileged structure in medicinal chemistry. Its derivatives have led to the development of crucial therapeutic agents, including the anticonvulsant phenytoin and the antibacterial nitrofurantoin.[1][2] 1-Aminohydantoin, a key derivative, serves not only as a synthetic building block but also as a metabolite of drugs like nitrofurantoin, making its detection and quantification essential in pharmacokinetic and metabolic studies.[2]

To achieve the highest degree of accuracy in such quantitative analyses, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable. This guide focuses on 1-Amino Hydantoin-¹³C₃, a variant where three carbon atoms of the hydantoin ring are replaced with the heavy isotope, carbon-13. This isotopic labeling renders the molecule chemically identical to its unlabeled counterpart for chromatographic and extraction purposes but mass-distinguishable in a mass spectrometer.

This document serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It provides an in-depth exploration of the molecular properties of 1-Amino Hydantoin-¹³C₃, outlines a logical synthetic pathway, details methods for its analytical characterization, and demonstrates its principal application as an internal standard in quantitative mass spectrometry.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any analytical standard is a thorough understanding of its chemical and physical properties. 1-Amino Hydantoin-¹³C₃ is specifically designed to mirror its unlabeled analog in all aspects except for its mass, a critical feature for its role in isotope dilution mass spectrometry.[3] The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-amino-(2,4,5-¹³C₃)1,3-diazolidine-2,4-dione | [4][5] |

| Molecular Formula | ¹³C₃H₅N₃O₂ | [5][6] |

| Molecular Weight | 118.07 g/mol | [6][7] |

| Accurate Mass | 118.0482 Da | [4][5] |

| CAS Number | 957509-31-8 | [4][7] |

| Canonical SMILES | C1(NC(=O)N1N)[13CH2] | [4] |

| InChI | InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | [4][5] |

| InChIKey | KVYKDNGUEZRPGJ-VMIGTVKRSA-N | [4] |

| Synonyms | 1-Amino-2,4-imidazolidinedione-¹³C₃, AHD-¹³C₃ | [7] |

Section 2: Synthesis of 1-Amino Hydantoin-¹³C₃

The synthesis of an isotopically labeled compound requires a strategic approach to ensure the label is incorporated efficiently and is stable within the final molecular structure. A common and robust method for hydantoin synthesis involves the condensation of a semicarbazone with a haloacetic acid derivative, followed by cyclization.[8] This pathway can be adapted for the production of 1-Amino Hydantoin-¹³C₃ by starting with ¹³C-labeled precursors.

Causality in Synthetic Design

The choice of starting materials is paramount. To achieve the desired ¹³C₃ labeling pattern in the hydantoin ring (at positions 2, 4, and 5), a logical precursor is a ¹³C₂-labeled glyoxylic acid derivative, which can be reacted with a ¹³C-labeled cyanide source and a hydrazine derivative. This ensures all three carbons of the final heterocyclic ring carry the isotopic label. The following protocol is a representative pathway.

Experimental Protocol: A Representative Synthesis

-

Step 1: Synthesis of ¹³C₂-Glyoxylic Acid Semicarbazone

-

To a solution of ¹³C₂-glyoxylic acid (1.0 eq) in water, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate, ¹³C₂-glyoxylic acid semicarbazone, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Step 2: Strecker-type reaction to form ¹³C₃-cyanohydrin intermediate

-

Suspend the ¹³C₂-glyoxylic acid semicarbazone (1.0 eq) in a suitable solvent like ethanol.

-

Add potassium cyanide-¹³C (K¹³CN) (1.1 eq) to the suspension.

-

Acidify the mixture carefully with a mineral acid (e.g., HCl) to generate HCN in situ and drive the formation of the cyanohydrin-like intermediate. This step incorporates the third ¹³C atom.

-

-

Step 3: Cyclization to form 1-Amino Hydantoin-¹³C₃

-

Heat the reaction mixture from Step 2 to reflux for 8-12 hours. The acidic conditions promote the intramolecular cyclization of the intermediate.

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate).

-

The crude 1-Amino Hydantoin-¹³C₃ may precipitate out or can be extracted using an appropriate organic solvent after evaporating the ethanol.

-

Purify the final product via recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

-

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. 1-Amino Hydantoin-13C3 | C3H5N3O2 | CID 16212184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminohydantoin 13C3 (2,4,5 13C3) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Imperative for Isotopic Labeling in Hydantoin Research

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Hydantoin Compounds

The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including the anticonvulsant Phenytoin.[1][2] For researchers in drug development and metabolic studies, understanding a compound's journey through a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), provides an indispensable tool for these investigations.[3][4] Unlike radioactive isotopes, ¹³C is non-radioactive, making it safer to handle while still allowing for unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

This guide provides an in-depth exploration of the primary synthetic methodologies for incorporating ¹³C into the hydantoin core. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot these protocols for their specific molecular targets. We will delve into classic multicomponent reactions, modern asymmetric syntheses, and provide detailed protocols and analytical validation strategies.

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of ¹³C-labeled hydantoins can be approached from several angles, primarily dictated by the desired labeling position and the availability of labeled starting materials. The most robust and versatile methods involve building the heterocyclic ring from acyclic, ¹³C-containing precursors.

The Bucherer-Bergs Reaction: The Workhorse of Hydantoin Synthesis

The Bucherer-Bergs reaction is a powerful multicomponent reaction that constructs the hydantoin ring in a single pot from a carbonyl compound (ketone or aldehyde), a cyanide source, and ammonium carbonate.[6][7][8][9] Its operational simplicity and tolerance for a wide range of substrates make it a primary choice for introducing a ¹³C label at the C4 position of the hydantoin ring.

Causality of the Reaction: The brilliance of this reaction lies in its convergence of three simple components into a complex heterocycle. The key is the in-situ formation of an α-aminonitrile intermediate, which then undergoes cyclization. The ¹³C label is most commonly introduced using potassium cyanide (K¹³CN).

Mechanism Breakdown:

-

Imine/Cyanohydrin Formation: The ketone or aldehyde reacts with ammonia (from ammonium carbonate) to form an imine. Concurrently, it can react with cyanide to form a cyanohydrin. These intermediates are in equilibrium.

-

α-Aminonitrile Synthesis: The imine is attacked by the ¹³C-labeled cyanide ion, or the hydroxyl group of the cyanohydrin is displaced by ammonia, to form the crucial α-aminonitrile intermediate. This step incorporates the ¹³C label.

-

Carbamate Formation & Cyclization: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamate. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilicity of the carbamate nitrogen and the electrophilicity of the ¹³C-labeled nitrile carbon, to yield an imino intermediate.

-

Tautomerization: The final hydantoin product is formed via tautomerization of the more stable cyclic structure.

Caption: Key steps in the Bucherer-Bergs synthesis highlighting the incorporation of the ¹³C label from K¹³CN into the α-aminonitrile intermediate.

Strecker Synthesis Pathway: A Route to Chiral Hydantoins

For chiral hydantoins, an asymmetric Strecker synthesis provides an elegant route to enantiomerically enriched α-amino acids, which are direct precursors to hydantoins.[10][11] This method also relies on a cyanide source for ¹³C incorporation.

Workflow:

-

Asymmetric Hydrocyanation: A prochiral imine is treated with a ¹³C-labeled cyanide source in the presence of a chiral catalyst. This establishes the stereocenter and forms an enantiomerically enriched ¹³C-labeled α-aminonitrile.[12]

-

Cyclization: The resulting aminonitrile is then cyclized. This can be achieved by reacting it with an isocyanate, phosgene, or by heating with urea. This second step closes the hydantoin ring.

Causality and Control: The key to this method is the catalyst in the first step, which controls the facial selectivity of the cyanide attack on the imine, leading to a high enantiomeric excess (ee). This offers superior control over stereochemistry compared to resolving a racemic mixture from a standard Bucherer-Bergs reaction.

Direct Cyclization of Labeled Amino Acids

If a ¹³C-labeled amino acid is commercially available or synthesized independently, its conversion to a hydantoin is straightforward. This route is often used when the desired label position is not the C4 nitrile-derived carbon. For instance, labeling the C5 or a side-chain carbon requires starting with an appropriately labeled amino acid.

Common Cyclization Reagents:

-

Urea: Heating a ¹³C-labeled amino acid with urea is a classic method.

-

Isocyanates (RN=C=O): This reaction is typically high-yielding and proceeds under mild conditions to form N3-substituted hydantoins.

-

Phosgene (COCl₂) or its equivalents: These reagents react with the amino acid to form an intermediate N-carboxy anhydride (NCA) or isocyanate, which then cyclizes.

| Synthetic Route | ¹³C Label Source | Typical Starting Materials | Advantages | Disadvantages |

| Bucherer-Bergs | K¹³CN, (NH₄)₂¹³CO₃ | Ketone or Aldehyde | One-pot, operationally simple, wide substrate scope.[6][13] | Use of toxic cyanide, often produces racemic mixtures for chiral centers. |

| Strecker Synthesis | K¹³CN | Imine (from Aldehyde/Ketone) | Excellent for asymmetric synthesis, high enantioselectivity possible.[11] | Two-step process, requires catalyst development for new substrates. |

| Amino Acid Cyclization | ¹³C-Labeled Amino Acid | α-Amino Acid | Allows for labeling at various positions (C2, C5, side-chain). | Dependent on the availability and cost of the labeled amino acid precursor. |

Table 1: A comparative summary of the primary synthetic routes for ¹³C-labeled hydantoins.

Experimental Protocol: Synthesis of [4-¹³C]-Phenytoin

This section provides a validated, step-by-step protocol for the synthesis of the anticonvulsant drug Phenytoin, labeled at the C4 position, via the Bucherer-Bergs reaction. This serves as a practical template for researchers.

Reaction: Benzophenone + K¹³CN + (NH₄)₂CO₃ → [4-¹³C]-5,5-diphenylhydantoin

Materials:

-

Benzophenone (1.0 eq)

-

Potassium Cyanide-¹³C (K¹³CN, 1.1 eq)

-

Ammonium Carbonate ((NH₄)₂CO₃, 5.0 eq)

-

Ethanol (200 proof)

-

Water (Deionized)

-

6M Hydrochloric Acid

-

Pressure-rated reaction vessel with stirring

Protocol:

-

Vessel Charging: To a pressure-rated reaction vessel, add benzophenone (1.0 eq), ammonium carbonate (5.0 eq), and a stir bar.

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of benzophenone).

-

Label Incorporation: In a fume hood, carefully add K¹³CN (1.1 eq) to the reaction mixture. Causality Note: K¹³CN is the limiting labeled reagent; a slight excess ensures complete reaction of the benzophenone.

-

Reaction Conditions: Seal the vessel tightly. Heat the mixture to 90-100 °C with vigorous stirring. The reaction will generate internal pressure; ensure the vessel is rated for these conditions. Maintain heating for 12-24 hours. Self-Validation: The reaction can be monitored by TLC or LC-MS by sampling the reaction mixture (after cooling and depressurizing) to check for the disappearance of benzophenone.

-

Workup - Quenching: Cool the vessel to room temperature and then in an ice bath. CAUTION: The mixture contains unreacted cyanide. All subsequent steps should be performed in a well-ventilated fume hood. Slowly and carefully vent the vessel.

-

Workup - Precipitation: Transfer the cooled reaction slurry to a beaker. While stirring in an ice bath, slowly add 6M HCl until the pH is ~2. This neutralizes the base and protonates the hydantoin, causing it to precipitate out of the solution. Causality Note: Acidification is critical for isolating the product, which is soluble as its sodium/potassium salt under basic conditions.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Purification: The crude product is often of high purity. If required, recrystallize from 95% ethanol to obtain pure [4-¹³C]-5,5-diphenylhydantoin.

-

Characterization: Dry the product under vacuum. Determine the yield and confirm the structure and isotopic incorporation via NMR and MS analysis.

Analytical Characterization: Validating Isotopic Incorporation

Confirming the successful synthesis and precise location of the ¹³C label is a critical, self-validating step. NMR spectroscopy and Mass Spectrometry are the primary tools.[14][15]

NMR Spectroscopy

-

¹³C NMR: This is the most direct method. The spectrum of a ¹³C-labeled compound will show a dramatically enhanced signal for the enriched carbon atom. For [4-¹³C]-Phenytoin, the signal for the C4 carbonyl carbon (around 157 ppm) will be a very strong singlet, dwarfing the other natural abundance signals.[16][17]

-

¹H NMR: While the ¹³C nucleus is not directly observed, its presence can be inferred through coupling to adjacent protons. For hydantoins with a proton at C5, the ¹³C label at C4 would not show direct ¹JCH coupling, but longer-range couplings (²J or ³J) might be observable with high-resolution instruments. For labels elsewhere, such as a ¹³C-labeled methylene group, the proton signal would be split into a doublet by the ¹³C nucleus, with a large coupling constant (~125-150 Hz).[14][15]

Mass Spectrometry

Mass spectrometry provides definitive proof of mass increase due to the ¹³C isotope. A compound labeled with a single ¹³C atom will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound. The M+1 peak will be significantly more intense than what would be expected from natural isotopic abundance.

| Analytical Technique | Expected Observation for [4-¹³C]-Phenytoin | Purpose |

| ¹³C NMR | Intense signal at ~157 ppm (C=O). | Confirms position and enrichment of ¹³C label. |

| ¹H NMR | Phenyl protons (~7.4 ppm), NH protons (~9.2, ~11.1 ppm). | Confirms overall hydantoin structure. |

| High-Res MS (HRMS) | [M+H]⁺ peak at m/z 254.09, one unit higher than unlabeled (253.09). | Confirms successful incorporation of one ¹³C atom. |

Table 2: Key analytical checkpoints for the validation of [4-¹³C]-Phenytoin synthesis.

Caption: Decision workflow for selecting the appropriate synthetic strategy for a ¹³C-labeled hydantoin based on desired label position and stereochemistry.

Conclusion: Strategic Synthesis for Advanced Research

The synthesis of ¹³C-labeled hydantoin compounds is a critical enabling technology for modern pharmaceutical and biochemical research. The choice of synthetic route—be it the robust Bucherer-Bergs reaction for C4 labeling, an asymmetric Strecker synthesis for chiral targets, or the cyclization of a pre-labeled amino acid for alternative labeling patterns—must be guided by a clear understanding of the target molecule and the research question at hand. By following validated protocols and employing rigorous analytical characterization, researchers can confidently produce these essential molecular probes to elucidate metabolic pathways, quantify drug pharmacokinetics, and accelerate the development of safer, more effective medicines.

References

- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.

-

Butler, K. T., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SciSpace. Available at: [Link]

-

Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

-

Jacobsen, E. N., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. PubMed. Available at: [Link]

-

Groenewegen, D., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]

-

Purdue University. (n.d.). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. Available at: [Link]

-

Organic Synthesis International. (2014). December 2014. Available at: [Link]

-

Chegg.com. (2020). Solved Experiment 7: Synthesis of Phenytoin. Available at: [Link]

-

Wolfe, J. F., et al. (2015). An asymmetric, palladium-catalyzed aza-Heck cyclization to prepare enantioenriched 5,5-disubstituted hydantoins. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. Available at: [Link]

-

Boren, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. eScholarship.org. Available at: [Link]

-

Wiechert, W., et al. (2007). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Jones, J. G., et al. (1975). Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity. PubMed. Available at: [Link]

-

An-Najah National University. (2025). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff. Available at: [Link]

-

Lee, W., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. PubMed. Available at: [Link]

-

Reilley, M. J., et al. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Center for Biotechnology Information (NIH). Available at: [Link]

-

van der Knaap, M., et al. (2014). 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. ResearchGate. Available at: [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 3. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff.najah.edu [staff.najah.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]

- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jsynthchem.com [jsynthchem.com]

- 14. scispace.com [scispace.com]

- 15. openmedscience.com [openmedscience.com]

- 16. Organic Synthesis International: December 2014 [organicsynthesisinternational.blogspot.com]

- 17. Solved Experiment 7: Synthesis of Phenytoin Name: Date: - | Chegg.com [chegg.com]

An In-depth Technical Guide to 13C3 Isotopic Labeling: Principles, Applications, and Methodologies

Part 1: The Foundation of Quantitative Accuracy: Understanding 13C Isotopic Labeling

Stable isotope labeling has revolutionized quantitative mass spectrometry by providing a means to accurately determine the abundance of molecules in complex samples.[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and do not decay, making them safe and easy to handle.[1] The fundamental principle lies in introducing a "heavy" version of a molecule into a sample, which is chemically identical to the naturally occurring "light" version but has a different mass due to the presence of ¹³C atoms.[1][3] This mass difference allows for the simultaneous detection and quantification of both the labeled and unlabeled forms by a mass spectrometer.[4]

The choice of ¹³C as a labeling isotope is particularly advantageous. Carbon is the backbone of most organic molecules, allowing for its incorporation into a wide array of compounds, from amino acids to drug candidates.[3][5] Compared to other stable isotopes like deuterium (²H), ¹³C-labeled compounds exhibit minimal chromatographic shifts, ensuring that the labeled internal standard co-elutes with the unlabeled analyte.[6] This co-elution is critical for accurately correcting for variations in sample preparation, chromatography, and ionization efficiency, a common challenge known as ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS).[6] The use of ¹³C-labeled internal standards is therefore considered the gold standard for achieving the highest accuracy and precision in quantitative analysis.[7]

Specifically, 13C3 labeling, where three carbon atoms in a molecule are replaced with ¹³C, provides a significant mass shift of +3 Daltons. This clear mass difference minimizes spectral overlap and ensures unambiguous detection, making it a robust choice for a variety of applications.

Part 2: Core Applications of 13C3 Isotopic Labeling

The versatility of 13C3 isotopic labeling has led to its widespread adoption across multiple scientific disciplines. Here, we explore its pivotal role in quantitative proteomics, metabolic flux analysis, and drug development.

Quantitative Proteomics: The Power of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[8][9][10][11] The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid.[4][9] One population is cultured in "light" medium containing the natural amino acid (e.g., ¹²C-Arginine), while the other is grown in "heavy" medium containing a ¹³C-labeled version of the same amino acid (e.g., ¹³C₆-Arginine).[4][11]

Over several cell doublings, the ¹³C-labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[8][9] The two cell populations can then be subjected to different experimental conditions. After treatment, the "light" and "heavy" cell lysates are combined in a 1:1 ratio.[11] Proteins are then extracted, digested (typically with trypsin), and analyzed by LC-MS/MS.

Because the "light" and "heavy" peptides are chemically identical, they co-elute and are detected simultaneously by the mass spectrometer as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.[4]

Experimental Workflow: SILAC for Relative Protein Quantification

Caption: A schematic of the SILAC experimental workflow.

Protocol 1: SILAC for Relative Protein Quantification

-

Cell Culture Preparation: Culture two populations of cells in parallel. One in standard "light" medium and the other in "heavy" medium supplemented with a ¹³C-labeled amino acid (e.g., ¹³C₆-L-Lysine and ¹³C₆-L-Arginine) and dialyzed fetal bovine serum.

-

Metabolic Labeling: Allow the cells to grow for at least five doublings to ensure complete incorporation of the heavy amino acids.[8][9]

-

Experimental Treatment: Apply the desired experimental conditions to one cell population while maintaining the other as a control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate and combine them in a 1:1 ratio.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to identify peptide pairs and quantify the intensity ratios of the "heavy" to "light" peaks to determine the relative protein abundance.

Metabolic Flux Analysis: Tracing Cellular Pathways

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[12] This method involves introducing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[12][13]

By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key metabolites using mass spectrometry or NMR, researchers can infer the relative activities of different metabolic pathways.[12][14][15] For instance, 13C-MFA can distinguish between glycolysis and the pentose phosphate pathway or quantify the contribution of different carbon sources to the TCA cycle.[13][16]

13C3-labeled substrates like [¹³C₃]-glycerol and [¹³C₃]-propionate are particularly useful for probing specific metabolic pathways.[17][18][19] For example, [¹³C₃]-glycerol can be used to trace fatty acid esterification and gluconeogenesis.[17]

Logical Relationship: 13C Metabolic Flux Analysis

Caption: The logical flow of a 13C Metabolic Flux Analysis experiment.

Protocol 2: Dynamic 13C Labeling for Metabolic Flux Analysis

-

Cell Culture and Substrate Introduction: Culture cells to a steady state and then switch to a medium containing a ¹³C-labeled substrate.

-

Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the labeled substrate.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract the intracellular metabolites.

-

LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopomer distributions of target metabolites.

-

Metabolic Network Modeling: Construct a metabolic network model that includes the relevant biochemical reactions.

-

Flux Quantification: Use computational software to fit the experimental isotopomer data to the metabolic model and quantify the intracellular fluxes.[20]

Drug Development: Pharmacokinetics and Metabolism

In drug development, ¹³C-labeled compounds are invaluable for studying a drug's absorption, distribution, metabolism, and excretion (ADME).[5][21][22] By synthesizing a ¹³C-labeled version of a drug candidate, researchers can administer it to preclinical models or in human microdosing studies and trace its fate in the body.[5][21]

The use of a ¹³C-labeled internal standard that is chemically identical to the drug being quantified allows for highly accurate and precise measurements of drug concentrations in biological matrices like plasma and urine.[6][7][23] This is crucial for establishing the pharmacokinetic profile of a new drug.

Furthermore, ¹³C labeling aids in the identification of drug metabolites.[21][24] By analyzing samples with mass spectrometry, metabolites containing the ¹³C label can be readily distinguished from endogenous molecules, facilitating their structural elucidation.[22]

Data Presentation: Comparison of Internal Standard Strategies

| Internal Standard Strategy | Analyte Recovery Correction | Ion Suppression Correction | Co-elution with Analyte | Cost | Overall Performance |

| No Internal Standard | Poor | Poor | N/A | Low | Poor |

| Analog Internal Standard | Fair | Fair | Variable | Moderate | Fair |

| Deuterated Internal Standard | Good | Good | Often partial separation | High | Good |

| ¹³C-Labeled Internal Standard | Excellent | Excellent | Yes | High | Excellent |

This table provides a generalized comparison of different internal standard strategies in quantitative mass spectrometry.

Part 3: The Future of Quantitative Analysis

The applications of 13C3 isotopic labeling continue to expand. In clinical proteomics, it is being used for biomarker discovery and validation.[1] In lipidomics, biologically generated ¹³C-labeled internal standards are improving the accuracy of lipid quantification.[25][26] As analytical instrumentation becomes more sensitive and computational tools more sophisticated, the precision and scope of 13C3 isotopic labeling methods will undoubtedly increase, further solidifying its role as an indispensable tool in the life sciences.

References

-

Oda, Y., Huang, K., Cross, F. R., Cowburn, D., & Chait, B. T. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650-2660. [Link]

-

Zhang, Y., & Chen, Y. (2019). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. Advanced experimental medicine and biology, 1140, 531–539. [Link]

-

Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

-

(2025-08-10). (PDF) Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. ResearchGate. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(32), 3847–3854. [Link]

-

Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 25(10), 1208–1215. [Link]

-

Textor, R., & Gerken, H. (2006). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Applied and Environmental Microbiology, 72(10), 6567–6575. [Link]

-

Jin, E. S., Burgess, S. C., Merritt, M. E., & Malloy, C. R. (2016). An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver. The Journal of biological chemistry, 291(36), 19031–19041. [Link]

-

Harris, M. (2024). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Mass Spectrometry & Purification Techniques, 10, 250. [Link]

-

(2025-08-08). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. bioRxiv. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. Methods in molecular biology (Clifton, N.J.), 1859, 301–316. [Link]

-

Julka, S., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218. [Link]

-

Hasenour, C. M., Wall, M. L., & Young, J. D. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell reports, 32(5), 107986. [Link]

-

Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

-

Whitelegge, J. P., Zhang, H., Aguilera, R., Taylor, R. M., & Cramer, W. A. (2002). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of proteome research, 1(4), 325–331. [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Okahashi, N., Inokuma, K., Hasunuma, T., & Kondo, A. (2021). 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae. The Journal of general and applied microbiology, 67(4), 142–149. [Link]

-

Käll, L., & Vildhede, A. (2023). Chemical isotope labeling for quantitative proteomics. Mass spectrometry reviews, 42(2), 546–576. [Link]

-

Gata, J. R., Black, K. A., & Sipes, I. G. (1992). Identification and comparison of the urinary metabolites of [1,2,3-13C3]acrylic acid and [1,2,3-13C3]propionic acid in the rat by homonuclear 13C nuclear magnetic resonance spectroscopy. Drug metabolism and disposition: the biological fate of chemicals, 20(5), 665–672. [Link]

-

Saunders, E. C., & McConville, M. J. (2011). Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites. Methods in molecular biology (Clifton, N.J.), 718, 169–185. [Link]

-

Käll, L., & Vildhede, A. (2023). Chemical isotope labeling for quantitative proteomics. Mass spectrometry reviews, 42(2), 546–576. [Link]

-

Raji, M. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

-

Long, C. P., Gonzalez, J. E., Feist, A. M., Palsson, B. O., & Antoniewicz, M. R. (2019). 13C-metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol. Metabolic engineering, 52, 12–21. [Link]

-

Al-Sari, N., Kim, D. H., & Barrett, D. A. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(35), 4349–4357. [Link]

-

Hermann, G., Schwaiger, M., & Giera, M. (2018). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Analytical and Bioanalytical Chemistry, 410(13), 3165–3174. [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Doss, G. A., & Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(8), 1545–1565. [Link]

-

Sherry, A. D., & Malloy, C. R. (1988). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. The Biochemical journal, 254(2), 593–598. [Link]

-

ResearchGate. (n.d.). High-resolution 13C metabolic flux analysis. [Link]

-

Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et biophysica acta, 1863(10), 2422–2435. [Link]

-

Moco, S., & Vervoort, J. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 130–137. [Link]

-

Scholte, H. R., Rodrigues Pereira, R., de Jonge, P. C., Luyt-Houwen, I. E., Verduin, M. H., & Ross, J. D. (1990). The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy. European heart journal, 11 Suppl A, 62–72. [Link]

-

Santer, R., & Navas-Enamorado, I. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of clinical medicine, 10(21), 4855. [Link]

-

Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et biophysica acta, 1863(10), 2422–2435. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 10. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification and comparison of the urinary metabolites of [1,2,3-13C3]acrylic acid and [1,2,3-13C3]propionic acid in the rat by homonuclear 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

The Isotopic Fingerprint: A Technical Guide to the History and Application of Stable Isotope Standards in Food Analysis

Abstract

The global food supply chain, in its vast complexity, is susceptible to economically motivated adulteration and fraudulent claims of origin. Stable Isotope Ratio Analysis (SIRA) has emerged as one of the most powerful analytical techniques for verifying food authenticity, offering a definitive atomic-level fingerprint that is impervious to conventional chemical and physical tampering. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, foundational principles, and practical application of stable isotope standards in food analysis. We will explore the pioneering work that established this field, the evolution of international standards and instrumentation, and detailed, field-proven protocols for the analysis of key food matrices. This guide is structured to not only present methodologies but to explain the causal science behind experimental choices, ensuring a self-validating system of analysis.

A Historical Perspective: From Geochemistry to Gastronomy

The application of stable isotope analysis in food science is a relatively recent development, with its roots firmly planted in the geological and environmental sciences of the mid-20th century. The earliest use of SIRA for food authenticity can be traced back to the early 1970s, where it was employed to provide unequivocal evidence of food adulteration that was otherwise chemically and physically identical to the genuine product.[1][2]

The Pioneers and Foundational Standards

The journey of stable isotope analysis began long before its application to food. The work of scientists like Rudolph Schoenheimer in the 1930s, using deuterium (²H) and ¹⁵N as tracers, revolutionized our understanding of intermediary metabolism and laid the groundwork for future isotopic studies.[3] However, the widespread application of natural abundance stable isotope analysis awaited the development of high-precision Isotope Ratio Mass Spectrometry (IRMS).

Initially, the reference materials used for stable isotope analysis were geological or atmospheric in nature. These primary standards, against which all subsequent measurements are compared, are crucial for ensuring the global comparability of data. The most significant of these are:

-

Vienna Pee Dee Belemnite (V-PDB): A Cretaceous marine fossil from the Pee Dee Formation in South Carolina, USA, established as the international standard for carbon (δ¹³C) isotope measurements.

-

Vienna Standard Mean Ocean Water (V-SMOW): The standard for hydrogen (δ²H) and oxygen (δ¹⁸O) isotope measurements.

-

Atmospheric Air (AIR): Serves as the standard for nitrogen (δ¹⁵N) isotope measurements.

-

Vienna Canyon Diablo Troilite (V-CDT): A meteorite fragment used as the standard for sulfur (δ³⁴S) isotope measurements.

The International Atomic Energy Agency (IAEA) and the National Institute of Standards and Technology (NIST) have been instrumental in the development, certification, and distribution of these and other secondary reference materials.

The Shift to Food Matrices

While geological standards provided a crucial starting point, the complexity of food matrices necessitated the development of matrix-matched reference materials. A significant challenge in the field has been the lack of a wide variety of certified reference materials for different food types. This has historically led to difficulties in comparing data between laboratories. Organizations like the IAEA are actively working to develop and certify new food-based reference materials to address this gap.[1]

The Science of Isotopic Fractionation: Nature's Signature

The utility of stable isotope analysis in food authentication hinges on the principle of isotopic fractionation . This is the process by which physical, chemical, and biological processes alter the relative abundances of isotopes. Lighter isotopes, having weaker bonds and higher vibrational frequencies, tend to react faster and are preferentially partitioned into certain products, leaving the remaining reactants enriched in the heavier isotopes.

These fractionation effects create unique isotopic "fingerprints" in food products that are influenced by a variety of factors:

-

Geographical Location: The isotopic composition of local water (δ²H and δ¹⁸O) is influenced by latitude, altitude, and proximity to the coast. This signature is passed through the soil and into plants and animals, providing a powerful tracer of geographical origin.[4]

-

Botanical Processes: Plants are broadly categorized into three photosynthetic pathways: C3, C4, and CAM. Each pathway results in a distinct degree of ¹³C fractionation.

-

C3 Plants (e.g., wheat, rice, grapes, most fruits and vegetables) exhibit δ¹³C values typically ranging from -22‰ to -33‰.

-

C4 Plants (e.g., corn, sugarcane, sorghum) have δ¹³C values in the range of -10‰ to -14‰. This significant difference is a cornerstone for detecting the adulteration of C3-derived products (like honey) with C4-derived sugars (like high-fructose corn syrup).

-

-

Soil and Fertilization: The δ¹⁵N values in plants are influenced by the nitrogen cycle in the soil and the type of fertilizers used. Synthetic fertilizers have δ¹⁵N values close to atmospheric nitrogen (0‰), while organic fertilizers (manure, compost) have higher and more variable δ¹⁵N values. This allows for the differentiation between conventional and organic farming practices.

-

Animal Diet and Trophic Level: The principle of "you are what you eat" is fundamental to stable isotope ecology. The isotopic composition of an animal's tissues reflects its diet. There is a stepwise enrichment in ¹⁵N of approximately 3-5‰ at each trophic level, making δ¹⁵N a powerful indicator of an animal's position in the food chain.[5] Similarly, the δ¹³C of an animal's tissues reflects the δ¹³C of the plants at the base of its food web.

The Analytical Engine: Isotope Ratio Mass Spectrometry (IRMS)

The precise measurement of small variations in isotope ratios is accomplished using an Isotope Ratio Mass Spectrometer (IRMS) . While conventional mass spectrometers can identify isotopes, they lack the precision required for natural abundance studies. IRMS instruments are specifically designed for high-precision measurements of the relative abundance of isotopes.[6]

Evolution of IRMS Technology

The first dedicated IRMS instruments were developed in the mid-20th century. Early systems were large, complex, and required significant expertise to operate. The advent of continuous-flow IRMS (CF-IRMS) in the 1980s revolutionized the field. This innovation allowed for the direct coupling of sample preparation peripherals, such as an Elemental Analyzer (EA) or a Gas Chromatograph (GC), to the IRMS. This dramatically increased sample throughput and simplified the analytical process.

Modern IRMS instruments are highly automated, compact, and offer exceptional precision and sensitivity. Key performance characteristics of leading contemporary instruments are summarized in Table 1.

Table 1: Performance Specifications of Modern IRMS Instruments

| Feature | Thermo Scientific™ DELTA Q™ | Elementar isoprime precisION |

| Ionization Efficiency (CO₂) | Up to 1,100 molecules/ion (CF) | 1,100 molecules/ion (CF) |

| Mass Resolution | High resolution for excellent peak shape | 110 m/Δm (at 10% valley) |

| Number of Collectors | Up to 10 | Up to 10 |

| Software | Qtegra™ Intelligent Scientific Data Solution | lyticOS® Software Suite |

| Key Features | Net Zero carbon footprint initiative, high robustness | Compact benchtop design, Advanced Purge and Trap (APT) technology compatibility |

Experimental Protocols: A Self-Validating System

The trustworthiness of SIRA data is contingent upon meticulous and standardized analytical protocols. Each step, from sample preparation to data analysis, must be designed to prevent isotopic fractionation and ensure the integrity of the sample's original isotopic signature.

General Sample Preparation Workflow

Protocol for Honey Adulteration (AOAC Official Method 998.12)

This protocol is designed to detect the addition of C4 sugars (e.g., high-fructose corn syrup, cane sugar) to honey, a C3 product. The principle lies in comparing the δ¹³C of the bulk honey with the δ¹³C of the protein isolated from it. The protein's isotopic signature is not affected by the addition of sugar, thus serving as an internal standard.[7][8]

Methodology:

-

Protein Extraction:

-

Weigh approximately 15 g of honey into a centrifuge tube.